molecular formula C14H15ClN2O5S B4752348 2-[4-Chloro-5-(furan-2-ylmethylsulfamoyl)-2-methylphenoxy]acetamide

2-[4-Chloro-5-(furan-2-ylmethylsulfamoyl)-2-methylphenoxy]acetamide

Cat. No.: B4752348
M. Wt: 358.8 g/mol
InChI Key: GGJACMHAKQBJSO-UHFFFAOYSA-N
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Description

2-[4-Chloro-5-(furan-2-ylmethylsulfamoyl)-2-methylphenoxy]acetamide is a complex organic compound that features a furan ring, a sulfamoyl group, and a chlorinated phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-Chloro-5-(furan-2-ylmethylsulfamoyl)-2-methylphenoxy]acetamide typically involves multiple steps. One common route includes the chlorination of a phenyl ring followed by the introduction of a furan-2-ylmethylsulfamoyl group. The final step often involves the attachment of an acetamide group under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using automated systems to ensure precision and efficiency. The use of catalysts and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the involvement of chlorinated compounds and other reactive intermediates.

Chemical Reactions Analysis

Types of Reactions

2-[4-Chloro-5-(furan-2-ylmethylsulfamoyl)-2-methylphenoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions.

    Reduction: The sulfamoyl group can be reduced to amines.

    Substitution: The chlorinated phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid derivatives, while reduction of the sulfamoyl group can produce corresponding amines.

Scientific Research Applications

2-[4-Chloro-5-(furan-2-ylmethylsulfamoyl)-2-methylphenoxy]acetamide has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[4-Chloro-5-(furan-2-ylmethylsulfamoyl)-2-methylphenoxy]acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Furosemide: A diuretic with a similar furan-2-ylmethylsulfamoyl group.

    Sulfanilamide: Shares the sulfamoyl group but lacks the furan ring and chlorinated phenyl ring.

Uniqueness

2-[4-Chloro-5-(furan-2-ylmethylsulfamoyl)-2-methylphenoxy]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-[4-chloro-5-(furan-2-ylmethylsulfamoyl)-2-methylphenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O5S/c1-9-5-11(15)13(6-12(9)22-8-14(16)18)23(19,20)17-7-10-3-2-4-21-10/h2-6,17H,7-8H2,1H3,(H2,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGJACMHAKQBJSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OCC(=O)N)S(=O)(=O)NCC2=CC=CO2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[4-Chloro-5-(furan-2-ylmethylsulfamoyl)-2-methylphenoxy]acetamide
Reactant of Route 2
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2-[4-Chloro-5-(furan-2-ylmethylsulfamoyl)-2-methylphenoxy]acetamide
Reactant of Route 3
2-[4-Chloro-5-(furan-2-ylmethylsulfamoyl)-2-methylphenoxy]acetamide
Reactant of Route 4
2-[4-Chloro-5-(furan-2-ylmethylsulfamoyl)-2-methylphenoxy]acetamide
Reactant of Route 5
2-[4-Chloro-5-(furan-2-ylmethylsulfamoyl)-2-methylphenoxy]acetamide
Reactant of Route 6
2-[4-Chloro-5-(furan-2-ylmethylsulfamoyl)-2-methylphenoxy]acetamide

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